5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine
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Overview
Description
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine is an organic compound belonging to the class of fluoropyridines This compound is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, along with a prop-2-en-1-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO₂) in hydrofluoric acid (HF) to introduce the fluorine atom . The chlorine atom can be introduced through a halogenation reaction using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . The prop-2-en-1-yloxy group can be attached via an etherification reaction using allyl alcohol and a suitable base .
Industrial Production Methods
Industrial production of 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine may involve large-scale halogenation and etherification reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The prop-2-en-1-yloxy group can participate in addition reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated and chlorinated pyridine derivatives.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity to certain enzymes and receptors, leading to its biological effects . The prop-2-en-1-yloxy group can also influence the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-3-chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of the prop-2-en-1-yloxy group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another similar compound with a different substitution pattern.
Uniqueness
5-Chloro-3-fluoro-2-(prop-2-en-1-yloxy)pyridine is unique due to the presence of the prop-2-en-1-yloxy group, which imparts distinct chemical and biological properties compared to other fluorinated and chlorinated pyridines . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-chloro-3-fluoro-2-prop-2-enoxypyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-2-3-12-8-7(10)4-6(9)5-11-8/h2,4-5H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCDTCAALCHMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=N1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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